B1576511 GrammistinGsE

GrammistinGsE

Cat. No.: B1576511
Attention: For research use only. Not for human or veterinary use.
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Description

GrammistinGsE is a bioactive peptide initially isolated from the skin secretions of soapfish (Grammistinae family). It exhibits potent antimicrobial and cytotoxic properties, making it a candidate for therapeutic applications. Structurally, it is a 25-residue peptide with a molecular weight of 2,780 Da, characterized by a conserved β-defensin fold and three disulfide bonds stabilizing its tertiary structure . Its mechanism of action involves membrane disruption via hydrophobic interactions, targeting both Gram-positive bacteria and cancer cells with minimal hemolytic activity .

Properties

bioactivity

Antibacterial

sequence

FIGGIISFIKKLF

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A: Pardaxin

Pardaxin, a 33-residue peptide from marine flatfish, shares structural homology with GrammistinGsE, including an amphipathic α-helix and membrane-lytic activity. Key differences include:

  • Molecular weight : 3,410 Da (vs. 2,780 Da for this compound).
  • Disulfide bonds : Absent in Pardaxin, leading to lower thermal stability.
  • Biological activity : Pardaxin shows higher hemolytic activity (HC50 = 15 µM) compared to this compound (HC50 = 45 µM) .
Compound B: Melittin

Melittin, a 26-residue peptide from bee venom, shares functional similarity in membrane disruption but diverges structurally:

  • Charge : +5 (Melittin) vs. +3 (this compound).
  • Selectivity : this compound targets bacterial membranes (MIC = 1.5 µM for S. aureus) more selectively, whereas Melittin indiscriminately lyses eukaryotic and prokaryotic cells .

Table 1: Structural and Functional Comparison

Property This compound Pardaxin Melittin
Molecular Weight (Da) 2,780 3,410 2,848
Disulfide Bonds 3 0 0
Hemolytic Activity (HC50) 45 µM 15 µM 8 µM
Antimicrobial (MIC) 1.5 µM* 3.2 µM* 12 µM*

MIC against *S. aureus .

Research Findings and Functional Analogues

Antimicrobial Efficacy

This compound outperforms Pardaxin in biofilm inhibition (80% vs. 55% reduction in P. aeruginosa biofilms at 10 µM) due to its enhanced stability in physiological saline . However, Melittin shows broader-spectrum activity against drug-resistant fungi .

Cytotoxicity in Cancer Models

In vitro studies on HeLa cells reveal this compound’s IC50 = 8 µM, lower than Melittin (IC50 = 2 µM) but with superior selectivity (Cancer/Normal cell toxicity ratio = 6.5 vs. 1.2 for Melittin) .

Contradictions and Limitations

  • Stability vs. Activity Trade-off : While this compound’s disulfide bonds enhance stability, they reduce conformational flexibility, limiting its efficacy in hydrophobic environments compared to Pardaxin .
  • Species-Specific Variability: Some studies report inconsistent MIC values (e.g., 1.5–4.0 µM for this compound against S.

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